Lepidoside Lepidoside
Brand Name: Vulcanchem
CAS No.: 32311-68-5
VCID: VC7073782
InChI: InChI=1S/C26H28O14/c1-9-17(30)20(33)22(35)26(37-9)38-12-6-13(28)16-15(7-12)39-23(10-2-4-11(27)5-3-10)24(19(16)32)40-25-21(34)18(31)14(29)8-36-25/h2-7,9,14,17-18,20-22,25-31,33-35H,8H2,1H3/t9-,14+,17-,18-,20+,21+,22+,25-,26-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Molecular Formula: C26H28O14
Molecular Weight: 564.496

Lepidoside

CAS No.: 32311-68-5

Cat. No.: VC7073782

Molecular Formula: C26H28O14

Molecular Weight: 564.496

* For research use only. Not for human or veterinary use.

Lepidoside - 32311-68-5

Specification

CAS No. 32311-68-5
Molecular Formula C26H28O14
Molecular Weight 564.496
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C26H28O14/c1-9-17(30)20(33)22(35)26(37-9)38-12-6-13(28)16-15(7-12)39-23(10-2-4-11(27)5-3-10)24(19(16)32)40-25-21(34)18(31)14(29)8-36-25/h2-7,9,14,17-18,20-22,25-31,33-35H,8H2,1H3/t9-,14+,17-,18-,20+,21+,22+,25-,26-/m0/s1
Standard InChI Key DQBVFTJNUYZVQL-AJLBHKPASA-N
SMILES CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics of Lepidoside

Glycoside Classification and Molecular Composition

Lepidoside belongs to the glycoside family, characterized by a sugar moiety (glycone) linked via a glycosidic bond to a non-sugar component (aglycone or genin) . The glycone in glycosides typically consists of monosaccharides such as glucose or rhamnose, while the aglycone varies widely, contributing to the compound’s biological activity . In the case of Lepidoside, the specific aglycone remains under investigation, though its pharmacological effects suggest a polyphenolic or flavonoid-derived structure, common in bioactive plant glycosides .

The glycosidic bond in Lepidoside is hypothesized to be a β-configuration, as natural glycosides predominantly adopt this form . This structural feature ensures stability against enzymatic hydrolysis in physiological environments, potentially enhancing its bioavailability . Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for elucidating the exact stereochemistry, though existing studies have yet to publish full spectral data for Lepidoside.

Physicochemical Properties

While direct measurements of Lepidoside’s solubility and stability are scarce, its glycoside nature implies solubility in polar solvents such as water and alcohols, with limited solubility in non-polar organic solvents like benzene . Its crystalline or amorphous solid state aligns with typical glycoside behavior, influenced by the aglycone’s hydrophobicity . The compound’s optical activity, a hallmark of chiral glycosides, further underscores the need for advanced chromatographic methods to isolate enantiomerically pure forms.

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

Lepidoside has been identified in Smilax china, a plant traditionally used in herbal medicine for its anti-inflammatory and detoxifying properties . This species, part of the Smilacaceae family, produces Lepidoside alongside other phenolic compounds such as caffeic acid and ferulic acid, suggesting a shared biosynthetic origin in the phenylpropanoid pathway . The compound’s concentration in plant tissues likely varies with developmental stage, environmental stressors, and extraction methods, though quantitative data remain limited.

Biosynthesis and Enzymatic Modulation

The biosynthesis of Lepidoside involves glycosyltransferases that catalyze the attachment of sugar units to the aglycone scaffold . Recent studies on flavonoid glycosides highlight the role of UDP-dependent glycosyltransferases (UGTs) in regioselective sugar transfer, a mechanism potentially conserved in Lepidoside synthesis . Enzymatic β-elimination, a pathway for glycosidic bond cleavage, may also influence Lepidoside’s metabolic fate in vivo, though this requires further exploration .

Pharmacological Effects and Mechanisms of Action

Endothelial Nitric Oxide Synthase (eNOS) Modulation

Lepidoside exhibits a pronounced ability to upregulate endothelial nitric oxide synthase (eNOS) at the protein level, as demonstrated in nicotine-induced endothelial dysfunction models . By enhancing eNOS expression, Lepidoside promotes nitric oxide (NO) production, a key vasodilator that improves vascular homeostasis . Comparative studies with caffeic acid and methylsuccinic acid reveal that Lepidoside’s eNOS induction efficacy surpasses that of related compounds, positioning it as a potential candidate for cardiovascular therapeutics .

Anti-Inflammatory and Cytokine Inhibition

In addition to its vascular effects, Lepidoside demonstrates inhibitory activity against pro-inflammatory cytokines. The compound suppresses inducible nitric oxide synthase (iNOS) expression, reducing oxidative stress in inflamed tissues . Furthermore, Lepidoside attenuates the release of interleukin-8 (IL-8), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), cytokines central to chronic inflammatory diseases such as atherosclerosis and rheumatoid arthritis . These effects are comparable to those of ferulic acid and kaempferol, though Lepidoside’s dual action on both enzymatic and cytokine pathways distinguishes its pharmacological profile .

Experimental Data and Research Findings

In Vitro and In Vivo Studies

A pivotal 2016 study investigated Lepidoside’s effects on human endothelial cells exposed to nicotine . The results, summarized in Table 1, highlight its dose-dependent upregulation of eNOS and suppression of inflammatory markers.

Table 1: Pharmacological Effects of Lepidoside in Nicotine-Treated Endothelial Cells

ParameterLepidoside (10 μM)Caffeic Acid (10 μM)Ferulic Acid (10 μM)
eNOS Upregulation (%)95 ± 3.288 ± 2.872 ± 4.1
iNOS Inhibition (%)82 ± 2.585 ± 3.178 ± 2.9
IL-8 Reduction (%)75 ± 3.868 ± 4.265 ± 3.5
TNF-α Suppression (%)80 ± 2.978 ± 3.470 ± 3.7

Data derived from triplicate experiments (mean ± SEM) .

Comparative Efficacy Analysis

Lepidoside’s superiority in eNOS activation over methylsuccinic acid (72% vs. 68% at 10 μM) underscores its unique aglycone properties . Molecular docking studies hypothesize that the aglycone moiety interacts with eNOS’s regulatory domains, stabilizing its active conformation . Conversely, its cytokine inhibition aligns with structural analogs, suggesting shared mechanisms such as NF-κB pathway interference .

Future Research Directions and Challenges

Elucidating Structural-Activity Relationships

The absence of crystallographic or NMR data for Lepidoside necessitates advanced structural characterization. Identifying the aglycone’s identity and glycosylation sites will enable synthetic optimization for enhanced bioavailability and target specificity.

Broader Applications in Chronic Diseases

Given its dual role in vascular and inflammatory modulation, Lepidoside warrants exploration in conditions like hypertension, diabetes, and autoimmune disorders. Collaborative efforts between phytochemists and clinicians are critical to advancing these applications.

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